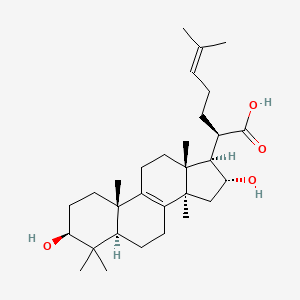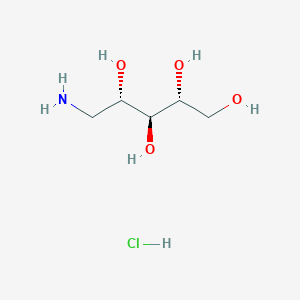
Ribamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ribamine hydrochloride is a chemical compound derived from riboflavin (vitamin B2). It is an important intermediate in the synthesis of various riboflavin analogs and derivatives. Riboflavin is an essential nutrient for humans and animals, playing a crucial role in cellular metabolism and energy production .
準備方法
Synthetic Routes and Reaction Conditions
Ribamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ribose with ammonia under high pressure and temperature to produce ribamine . This intermediate is then reacted with hydrochloric acid to form this compound. An alternative method involves the direct coupling of ribose with dichloro-aniline, followed by nitration and catalyzed hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process starts with the fermentation of riboflavin using strains of Bacillus subtilis or Ashbya gossypii . The riboflavin is then chemically modified through a series of reactions to produce this compound.
化学反応の分析
Types of Reactions
Ribamine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form riboflavin derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms of riboflavin.
Substitution: Substitution reactions can introduce different functional groups into the ribamine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, hydrochloric acid, dichloro-aniline, and various catalysts for hydrogenation and nitration . Reaction conditions often involve high pressure and temperature to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various riboflavin analogs and derivatives, which have applications in pharmaceuticals, food additives, and other industries .
科学的研究の応用
Ribamine hydrochloride has a wide range of scientific research applications:
作用機序
Ribamine hydrochloride exerts its effects by acting as a precursor to riboflavin, which is a coenzyme for various flavoproteins involved in oxidation-reduction reactions. These reactions are essential for cellular metabolism and energy production. Riboflavin derivatives also interact with specific molecular targets, such as enzymes involved in the biosynthesis of flavins .
類似化合物との比較
Ribamine hydrochloride is similar to other riboflavin analogs and derivatives, such as 7,8-dichloro-riboflavin and phenylazoribitylamine . it is unique in its specific chemical structure and reactivity, which make it a valuable intermediate in the synthesis of various riboflavin-based compounds. Other similar compounds include sulfanilamide and p-aminobenzoic acid, which share structural similarities and are used in related biochemical pathways .
特性
分子式 |
C5H14ClNO4 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC名 |
(2R,3S,4S)-5-aminopentane-1,2,3,4-tetrol;hydrochloride |
InChI |
InChI=1S/C5H13NO4.ClH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H/t3-,4+,5-;/m0./s1 |
InChIキー |
AFXRVZLJKFHWPY-VEGRVEBRSA-N |
異性体SMILES |
C([C@@H]([C@@H]([C@@H](CO)O)O)O)N.Cl |
正規SMILES |
C(C(C(C(CO)O)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


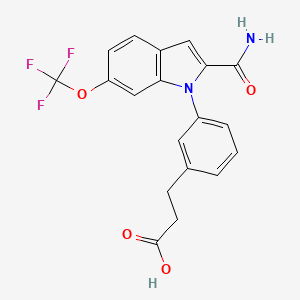
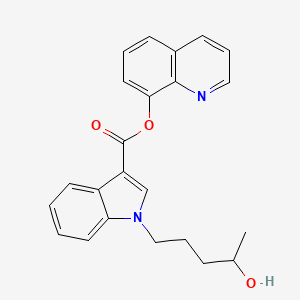
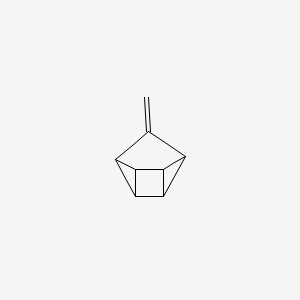
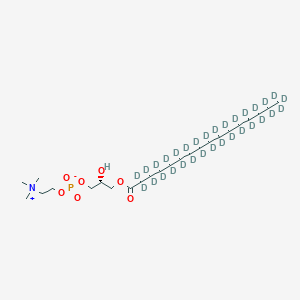
![(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione](/img/structure/B11936728.png)
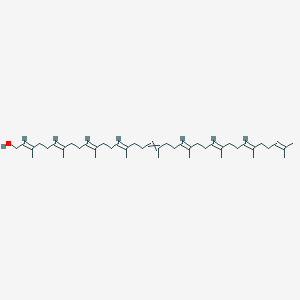
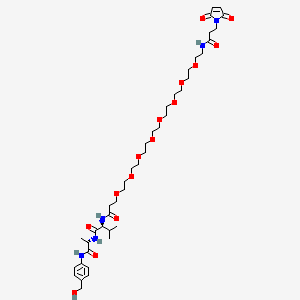
![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
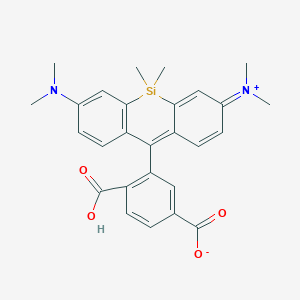
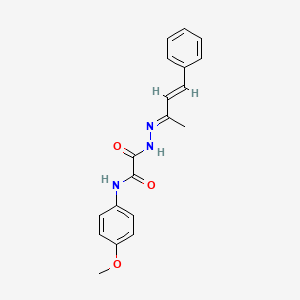


![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)
